COX-2 Inhibitory Potency: 6-(beta-D-glucopyranosyloxy)-Salicylic Acid Methyl Ester vs. Salicylic Acid
The compound inhibits prostaglandin G/H synthase 2 (COX-2) with an IC50 of 5.68 μM, as determined in a fluorometric assay using an unknown COX-2 origin [1]. In contrast, salicylic acid inhibits COX-2 with an IC50 of approximately 40 μM under similar in vitro conditions [2]. This represents an approximate 7-fold improvement in inhibitory potency for the glycosylated derivative.
| Evidence Dimension | COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | 5.68 μM (5.68E+3 nM) |
| Comparator Or Baseline | Salicylic acid: ≈40 μM (4.00E+4 nM) |
| Quantified Difference | ≈7-fold lower IC50 (higher potency) |
| Conditions | Fluorometric COX-2 inhibition assay; salicylic acid data from human recombinant COX-2 ELISA assay |
Why This Matters
Enhanced COX-2 inhibitory potency reduces the required dose for anti-inflammatory efficacy in vitro, potentially improving therapeutic index and reducing off-target effects.
- [1] BindingDB. BDBM50625480 CHEMBL5416397: Inhibition of COX-2 (unknown origin) by methyl 6-glucosyloxysalicylate. IC50 = 5.68E+3 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50139882 CHEMBL3748880: Inhibition of human COX2 by salicylic acid. IC50 = 4.00E+4 nM. Accessed 2026. View Source
